Pkumdl_MH_1001

Description

Overview of Mammalian Lipoxygenases (LOXs) and their Physiological Roles

Mammalian LOXs are classified into several isoforms, including 5-LOX, 8-LOX, 12-LOX (with isoforms 12-LOX and eLOX-3), and 15-LOX (with isoforms 15-LOX-1 and 15-LOX-2) nih.govbohrium.com. These enzymes are ubiquitously expressed in various cell types, such as immune cells, epithelial cells, and endothelial cells, and contribute to a broad spectrum of physiological functions nih.govfrontiersin.org. Their roles extend from mediating inflammatory and immune responses to influencing cell proliferation, differentiation, and maintaining tissue homeostasis nih.govfrontiersin.orgabcam.com. For instance, 5-LOX is critical in the synthesis of leukotrienes, which are potent mediators of inflammation and asthma bohrium.com. Conversely, 15-LOX isoforms are involved in the production of lipid mediators that can resolve inflammation, protect against oxidative stress, and play roles in cardiovascular health and cancer nih.govabcam.comaacrjournals.org.

Significance of Human 15-Lipoxygenase-1 (h15-LOX-1) in Biological Processes

Human 15-lipoxygenase-1 (h15-LOX-1) is a key enzyme within the LOX family, particularly recognized for its role in generating specialized pro-resolving mediators and modulating inflammatory pathways abcam.comuniprot.org. It catalyzes the oxidation of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) and linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE) abcam.comuniprot.org. These products are further metabolized into biologically active lipid mediators such as 15(S)-HETE and 13(S)-HODE, which have diverse effects, including anti-inflammatory, pro-resolving, and cytoprotective functions frontiersin.orgabcam.comuniprot.org. h15-LOX-1 is implicated in maintaining immune tolerance, promoting epithelial wound healing, regulating cellular redox homeostasis, and influencing processes like apoptosis and cell differentiation abcam.comuniprot.org. Its dysregulation has been linked to various diseases, including asthma, atherosclerosis, cancer, and neurodegenerative disorders abcam.comacs.org.

Rationale for Activating h15-LOX-1 for Therapeutic Intervention

The therapeutic landscape for LOX enzymes has historically focused on inhibition to reduce the production of pro-inflammatory mediators nih.govnih.gov. However, emerging research highlights the beneficial roles of certain LOX-derived lipid mediators, particularly those produced by h15-LOX-1, in inflammation resolution and tissue repair abcam.comuniprot.orgnih.govnih.govacs.org. This has generated interest in developing strategies that activate h15-LOX-1 to enhance the production of these beneficial signaling molecules.

The compound Pkumdl_MH_1001 has been identified and characterized as a selective allosteric activator of human 15-lipoxygenase-1 (h15-LOX-1) nih.govnih.govresearchgate.netacs.orgresearchgate.netacs.orgdrziweidai.comresearchgate.net. Studies indicate that this compound binds to a distinct activation site on h15-LOX-1, leading to a V-type activation mechanism nih.govnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net. This activation is substrate-dependent, with this compound effectively activating h15-LOX-1 catalysis with arachidonic acid (AA) and linoleic acid (LA), but not with docosahexaenoic acid (DHA) nih.govnih.govresearchgate.netacs.orgresearchgate.net. The rationale for developing this compound stems from the potential to therapeutically leverage the pro-resolving and anti-inflammatory functions associated with enhanced h15-LOX-1 activity. By selectively activating h15-LOX-1, this compound aims to modulate the arachidonic acid metabolic network towards the production of beneficial lipid mediators, potentially offering a novel therapeutic approach for inflammatory conditions nih.govacs.orgdrziweidai.com. Importantly, this compound has demonstrated selectivity, showing inactivity against other human LOX isoforms, including h5-LOX, h12-LOX, and h15-LOX-2 nih.govnih.govresearchgate.netacs.orgresearchgate.net. Furthermore, this compound did not interfere with the activity of known h15-LOX-1 inhibitors or other allosteric effectors, reinforcing its distinct binding and activation mechanism nih.govnih.govresearchgate.netacs.orgresearchgate.net.

Data Table: this compound Activation of h15-LOX-1

The following table summarizes key kinetic data for the activation of h15-LOX-1 by this compound (referred to as '1' in the cited study) with different substrates:

| Substrate | AC50 (μM) | Amax (%) | β Value | Kx (μM) | Reference |

| Arachidonic Acid (AA) | 7.8 ± 1 | 240 | 2.2 ± 0.4 | 16 ± 1 | nih.govnih.govresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.net |

| Linoleic Acid (LA) | 5.3 ± 0.7 | 98 | N/A | N/A | nih.govnih.govresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.net |

| Docosahexaenoic Acid (DHA) | No activation | N/A | N/A | N/A | nih.govnih.govresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.net |

AC50: Half-maximal activation concentration. Amax: Maximum activation percentage. β Value and Kx are parameters describing V-type activation kinetics. N/A: Not applicable or not reported for this parameter.

Compound List:

this compound

Human 15-Lipoxygenase-1 (h15-LOX-1)

Lipoxygenases (LOXs)

Arachidonic Acid (AA)

Linoleic Acid (LA)

Docosahexaenoic Acid (DHA)

15(S)-Hydroperoxyeicosatetraenoic Acid (15(S)-HPETE)

13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HPODE)

15(S)-HETE

13(S)-HODE

Leukotrienes

Lipoxins

5-LOX

12-LOX

15-LOX-2

12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HETE)

14S-hydroperoxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid (14S-HpDHA)

ML351

Structure

3D Structure

Properties

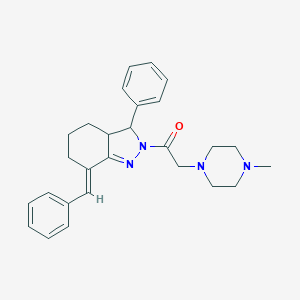

Molecular Formula |

C27H32N4O |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

1-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C27H32N4O/c1-29-15-17-30(18-16-29)20-25(32)31-27(22-11-6-3-7-12-22)24-14-8-13-23(26(24)28-31)19-21-9-4-2-5-10-21/h2-7,9-12,19,24,27H,8,13-18,20H2,1H3/b23-19+ |

InChI Key |

GEMFAWUXUVGGTE-FCDQGJHFSA-N |

SMILES |

CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |

Isomeric SMILES |

CN1CCN(CC1)CC(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4)/C3=N2)C5=CC=CC=C5 |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2C(C3CCCC(=CC4=CC=CC=C4)C3=N2)C5=CC=CC=C5 |

Origin of Product |

United States |

Discovery and Structural Characterization of Pkumdl Mh 1001

Identification of Pkumdl_MH_1001 via Computational and Screening Approaches

The compound this compound was initially identified through a sophisticated computational strategy aimed at discovering novel allosteric modulators of 15-lipoxygenase (15-LOX) drziweidai.comnih.govdrziweidai.com. This approach involved identifying a previously unrecognized allosteric site on the 15-LOX enzyme drziweidai.comnih.govdrziweidai.com. Subsequently, virtual screening was employed to identify molecules that could bind to this site, leading to the discovery of both allosteric inhibitors and activators drziweidai.comdrziweidai.comacs.org. This compound emerged from this screening process as a positive allosteric modulator, specifically an activator, of human reticulocyte 15-LOX drziweidai.comnih.govdrziweidai.com.

Experimental validation confirmed its role as an activator. In cell-free assays, this compound demonstrated dose-dependent activation of purified 15-LOX, exhibiting a half-maximal activation concentration (AC50) of 6.8 ± 0.4 μM drziweidai.com. Further analysis using surface plasmon resonance (SPR) indicated that this compound binds to 15-LOX with a dissociation constant (KD) of 3.9 ± 0.1 μM drziweidai.com. Crucially, this compound did not exhibit characteristics of pan-assay interference compounds (PAINS), reinforcing its status as a genuine hit drziweidai.com. Subsequent studies, including site-directed mutagenesis experiments, confirmed that this compound interacts with the predicted allosteric site, as mutations at key residues (R242A and D277A) significantly diminished its activating effect drziweidai.com.

Synthetic Pathways and Stereochemical Considerations of Bicyclic Pyrazolines

This compound is classified as a bicyclic pyrazoline derivative nih.govacs.orgresearchgate.netescholarship.org. The synthesis of such compounds typically involves established methodologies for pyrazoline ring formation rsc.org.

Upon synthesis, this compound was characterized and found to exist as a mixture of two diastereomers: cis-1 and trans-1 nih.govacs.orgresearchgate.netescholarship.orgnih.gov. Analytical characterization determined this mixture to be composed of approximately 12% cis-1 and 88% trans-1 nih.govacs.orgresearchgate.netescholarship.orgnih.gov.

The separation and analysis of these diastereomers were performed using liquid chromatography coupled with electrospray-ionization tandem mass spectrometry (LC-ESI-MS/MS) acs.orgresearchgate.net. To elucidate the structural identity of the cis- and trans-isomers, molecular modeling techniques were employed. Using Chem3D 20.1 and the MM2 force field, energy minimization was performed on each diastereomer. Subsequently, dihedral angles and coupling constants (J-values) were calculated for comparison with experimental data, aiding in the definitive assignment of the cis and trans configurations nih.govacs.org.

It was observed that the cis-1 isomer exhibits lower stability compared to the trans-1 isomer acs.orgescholarship.org. Despite the stereochemical difference, kinetic analyses indicated that both the cis- and trans-diastereomers possess comparable potency, which led to the consistent utilization of the cis-trans mixture (compound 1) in subsequent biological assays nih.govacs.orgresearchgate.netescholarship.orgnih.gov.

Data Tables

Table 1: Diastereomeric Composition and Kinetic Parameters of this compound

| Parameter | Value | Notes |

| Diastereomer Ratio (cis:trans) | 12% : 88% | Determined by LC-ESI-MS/MS nih.govacs.orgresearchgate.netescholarship.org |

| AC50 (Arachidonic Acid) | 7.8 ± 1 μM | For h15-LOX-1 activation nih.govacs.orgresearchgate.netescholarship.orgnih.gov |

| Amax (Arachidonic Acid) | 240% | For h15-LOX-1 activation nih.govacs.orgresearchgate.netescholarship.orgnih.gov |

| AC50 (Linoleic Acid) | 5.3 ± 0.7 μM | For h15-LOX-1 activation nih.govacs.orgresearchgate.netescholarship.orgnih.gov |

| Amax (Linoleic Acid) | 98% | For h15-LOX-1 activation nih.govacs.orgresearchgate.netescholarship.orgnih.gov |

| β Value | 2.2 ± 0.4 | Steady-state kinetics for V-type activation nih.govacs.orgresearchgate.netescholarship.orgnih.gov |

| Kx Value | 16 ± 1 μM | Steady-state kinetics for V-type activation nih.govacs.orgresearchgate.netescholarship.orgnih.gov |

| Binding Affinity (KD) | 3.9 ± 0.1 μM | Determined by SPR drziweidai.com |

Molecular and Enzymatic Mechanisms of Pkumdl Mh 1001 Action

Selective Activation of Human 15-Lipoxygenase-1 (h15-LOX-1)

Pkumdl_MH_1001 exhibits a pronounced selectivity for h15-LOX-1, activating its catalytic function without significantly affecting other related enzymes. This specificity is crucial for targeted modulation of lipid mediator pathways.

Extensive screening has demonstrated that this compound is inactive against other major human lipoxygenase isoforms, including human 5-Lipoxygenase (h5-LOX), human 12-Lipoxygenase (h12-LOX), and human 15-Lipoxygenase-2 (h15-LOX-2) acs.orgescholarship.orgnih.govnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net. In fact, at concentrations of 10 μM, this compound showed a notable activation of h15-LOX-1 (approximately 67% rate increase), while the other human LOX isoforms displayed only mild, dose-independent inhibition nih.gov. This differential effect confirms this compound as a specific activator of h15-LOX-1 escholarship.orgnih.govresearchgate.net.

Table 1: Isoform Specificity of this compound

| LOX Isoform | Effect of this compound (at 10 μM) |

| h15-LOX-1 | Activation |

| h5-LOX | Mild Inhibition |

| h12-LOX | Mild Inhibition |

| h15-LOX-2 | Mild Inhibition |

This compound effectively activates h15-LOX-1 catalysis when the enzyme is presented with specific polyunsaturated fatty acids (PUFAs) escholarship.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netescholarship.org. The compound significantly enhances the enzymatic activity with Arachidonic Acid (AA) and Linoleic Acid (LA) escholarship.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netescholarship.org. However, this compound does not activate h15-LOX-1 in the presence of Docosahexaenoic Acid (DHA) or mono-oxylipins escholarship.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netescholarship.org.

The activation potency, measured by the half-maximal activation concentration (AC50), and the maximum activation (Amax) vary between these substrates:

Table 2: Fatty Acid Substrate Specificity of h15-LOX-1 Activation by this compound

| Fatty Acid Substrate | AC50 (μM) | Amax (%) |

| Arachidonic Acid (AA) | 7.8 ± 1.0 | 240 |

| Linoleic Acid (LA) | 5.3 ± 0.7 | 98 |

| Docosahexaenoic Acid (DHA) | Not Activated | N/A |

Future research efforts are focused on developing selective activators capable of promoting h15-LOX-1 catalysis with DHA, which could enhance the production of DHA-derived pro-resolution biomolecules escholarship.orgnih.govresearchgate.netresearchgate.net.

Allosteric Regulation of h15-LOX-1

This compound functions as an allosteric activator, binding to a site distinct from the enzyme's active site, thereby modulating its catalytic efficiency escholarship.orgnih.govnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net. This allosteric interaction is critical to understanding its mechanism of action.

Studies have confirmed that this compound binds to a unique activation binding site on h15-LOX-1, separate from the catalytic pocket escholarship.orgnih.govnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net. This site was identified through rational design strategies and confirmed via site-directed mutagenesis experiments, which showed that mutations at the predicted allosteric site significantly reduced the activating effect of this compound drziweidai.comdrziweidai.com. Structural analyses suggest this allosteric site is located within an interdomain cleft, adjacent to the substrate binding site, and is characterized by a moderately hydrophobic environment due to the presence of numerous non-polar amino acid residues ecu.edunih.gov.

Detailed kinetic analyses reveal that this compound mediates a "V-type" activation of h15-LOX-1 escholarship.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netescholarship.org. This type of activation is characterized by an increase in the enzyme's maximal velocity (Vmax or kcat) without a significant alteration in the Michaelis constant (KM) for the substrate, indicating that the activator primarily enhances the catalytic turnover rate rather than substrate binding affinity escholarship.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netescholarship.org.

The kinetic parameters derived from these studies are:

Table 3: Kinetic Parameters of this compound Activation of h15-LOX-1

| Kinetic Parameter | Value |

| V-type Activation | Confirmed |

| β value | 2.2 ± 0.4 |

| Kx value | 16 ± 1 μM |

| Kd (SPR) | 3.9 x 10-6 M (pKd 5.4) |

The Kx value represents the apparent dissociation constant for the activator binding to the enzyme, while the β value quantifies the extent of activation, indicating how much the catalytic rate constant (kcat) is increased in the presence of the activator escholarship.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netescholarship.org. Surface plasmon resonance (SPR) studies further determined a dissociation constant (Kd) of 3.9 x 10-6 M (pKd 5.4) for this compound binding to h15-LOX-1 guidetopharmacology.org.

While earlier postulations suggested that this compound might exert its activating effect by reducing substrate inhibition of h15-LOX-1, more recent and comprehensive studies indicate that this is likely not the primary mechanism acs.orgescholarship.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netescholarship.org. Instead, the compound appears to enhance h15-LOX-1 activity by preventing substrate inhibition through its allosteric binding drziweidai.com. Importantly, this compound did not affect the activity of known h15-LOX-1 selective inhibitors, such as ML351, nor did it interfere with other allosteric effectors like 12S-HETE or 14S-HpDHA, further supporting its unique binding and activation mechanism escholarship.orgnih.govnih.govresearchgate.netacs.orgresearchgate.netresearchgate.net.

Compound List:

this compound (also referred to as '1')

Human 15-Lipoxygenase-1 (h15-LOX-1)

Human 5-Lipoxygenase (h5-LOX)

Human 12-Lipoxygenase (h12-LOX)

Human 15-Lipoxygenase-2 (h15-LOX-2)

Arachidonic Acid (AA)

Linoleic Acid (LA)

Docosahexaenoic Acid (DHA)

ML351

12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HETE)

14S-hydroperoxy-4Z,7Z,10Z,12E,16Z,19Z-docosahexaenoic acid (14S-HpDHA)

Distinctness from Other Allosteric Effectors and Active Site Inhibitors

This compound, a bicyclic pyrazoline derivative, has been identified as a V-type activator of human 15-lipoxygenase (ALOX15) mdpi.com. Its mechanism of action is characterized by an increase in the catalytic rate constant (kcat) for both arachidonic acid (AA) and linoleic acid (LA) oxygenation, without significantly altering the Michaelis constant (KM) mdpi.com. This kinetic profile suggests a direct influence on the enzyme's catalytic turnover rather than its substrate binding affinity.

Crucially, this compound exhibits a high degree of specificity, demonstrating inactivity against other human lipoxygenase isozymes, including h5-LOX, h12-LOX, and h15-LOX-2 researchgate.net. Furthermore, studies have shown that this compound does not compete with established active site inhibitors or other known allosteric effectors of ALOX15 mdpi.com. This lack of competition strongly indicates that this compound binds to a distinct allosteric site, separate from the enzyme's catalytic center mdpi.comcsbmb.org.cn. The identification of this compound involved rational design approaches, and its allosteric modulatory nature has been experimentally confirmed through mutation studies that pinpointed its binding site csbmb.org.cn.

The compound exists as a mixture of cis- and trans-diastereomers, with the trans-isomer being the predominant form (88% trans-1, 12% cis-1). Kinetic analyses have indicated comparable potency between these diastereomers researchgate.net.

Cellular and Biochemical Effects of Pkumdl Mh 1001

Interaction with Microtubule Formation Pathways

Pkumdl_MH_1001, a bicyclic pyrazoline compound, has demonstrated interactions with cellular pathways that influence microtubule dynamics. Research indicates that this compound may exert its effects by interacting with tubulin, a key protein in microtubule formation.

Evidence for Binding near Colchicine (B1669291) Site on Tubulin

Studies have provided evidence suggesting that this compound binds to tubulin, a protein essential for the formation and maintenance of microtubules. Computational docking analyses indicated that the compound's binding location is in proximity to the colchicine binding site on tubulin acs.orgresearchgate.net. These computational findings were further substantiated by direct colchicine-binding assays conducted on related active compounds, which confirmed binding to tubulin in a region near, but not precisely at, the canonical colchicine binding site acs.orgresearchgate.net.

The colchicine binding site on tubulin is a well-characterized region located at the interface between the alpha and beta subunits of the tubulin heterodimer nih.gov. Compounds that bind to this site are known to interfere with microtubule assembly and dynamics, often exhibiting potent anti-cancer properties nih.govrndsystems.com. The identification of this compound's interaction with this critical region highlights its potential as a modulator of microtubule function.

Table 1: Diastereomeric Composition of this compound

| Diastereomer | Percentage |

| cis-1 | 12% |

| trans-1 | 88% |

Source: acs.orgresearchgate.netresearchgate.net

While this compound is primarily recognized for its role as an activator of human 15-Lipoxygenase-1 (h15-LOX-1), its interaction with tubulin represents a distinct biological activity. The compound's composition as a mixture of cis and trans diastereomers has been characterized, with the trans isomer being the predominant form acs.orgresearchgate.netresearchgate.net.

Table 2: h15-LOX-1 Activation by this compound

| Substrate | AC50 (µM) | Amax (%) |

| Arachidonic Acid (AA) | 7.8 ± 1 | 240 |

| Linoleic Acid (LA) | 5.3 ± 0.7 | 98 |

| Docosahexaenoic Acid (DHA) | Not Activated | - |

Note: This data pertains to this compound's activity as an h15-LOX-1 activator. While not directly related to microtubule interaction, it represents a significant characterized biochemical effect of the compound. Source: acs.orgresearchgate.net

Implications for Microtubule Assembly Inhibition

The binding of this compound near the colchicine site on tubulin carries significant implications for microtubule formation. Compounds that bind to the colchicine site are known to inhibit tubulin polymerization, thereby disrupting microtubule assembly, which is crucial for cell division and intracellular transport nih.govrndsystems.comnih.gov. The observed anti-cancer activity associated with this compound is attributed, in part, to its capacity to inhibit microtubule formation acs.orgresearchgate.net. This mechanism suggests that this compound could interfere with cellular processes dependent on dynamic microtubules, such as mitosis. The structural features of this compound, including its hexahydropyrazole core nucleus, may be instrumental in its ability to modulate microtubule dynamics, offering a potential avenue for the design of novel anti-cancer agents targeting tubulin acs.orgresearchgate.net.

Structure Activity Relationship Sar Studies and Rational Design

Identification of Key Structural Features for h15-LOX-1 Activation

The bicyclic pyrazoline scaffold of PKUMDL_MH_1001 is considered essential for its observed pharmacological effects, including the activation of h15-LOX-1 acs.orgescholarship.org. Studies have indicated that this compound exhibits specificity for h15-LOX-1, showing minimal to no activation of other human lipoxygenase isoforms such as h5-LOX, h12-LOX, and h15-LOX-2 nih.govresearchgate.netacs.orgnih.govresearchgate.net. This selectivity is a critical aspect of its SAR, suggesting that specific structural elements of the compound are recognized by h15-LOX-1 in a manner distinct from other isoforms. The compound's mechanism of activation is characterized as V-type, with kinetic analysis revealing a β value of 2.2 ± 0.4 and a Kx of 16 ± 1 μM nih.govresearchgate.netacs.orgnih.gov. Importantly, the activation mechanism is not attributed to a reduction in substrate inhibition, a previously hypothesized mechanism for some activators nih.govresearchgate.netacs.orgnih.govacs.orgresearchgate.net. Furthermore, this compound does not interfere with the activity of known h15-LOX-1 inhibitors (e.g., ML351) or other allosteric effectors, confirming that it binds to a distinct activation site nih.govacs.orgnih.govacs.org. This distinct binding site is crucial for its role as a novel allosteric activator.

Comparative Analysis of Diastereomeric Potency (cis-1 vs. trans-1)

Table 1: Diastereomeric Composition and Potency of this compound

| Diastereomer | Percentage Composition | h15-LOX-1 Activation Potency (AC50) |

| cis-1 | ~12% | Similar to trans-1 |

| trans-1 | ~88% | Similar to cis-1 |

Note: Potency is described as similar between the two diastereomers based on available kinetic analysis.

The compound selectively activates h15-LOX-1 catalysis with specific fatty acids, namely arachidonic acid (AA) and linoleic acid (LA), but not with docosahexaenoic acid (DHA) nih.govresearchgate.netacs.orgnih.gov. For AA, the activation was observed with an AC50 of 7.8 ± 1 μM and a maximum activation (Amax) of 240%, while for LA, the AC50 was 5.3 ± 0.7 μM with an Amax of 98% nih.govresearchgate.netacs.orgnih.gov. This substrate specificity further defines the SAR of this compound.

Computational Design Principles for Novel Allosteric Activators

The discovery and characterization of this compound provide valuable insights into the principles for designing novel allosteric activators of h15-LOX-1. Research has explored the mechanism of allosteric regulation, noting that activators, like this compound, can increase enzyme activity by preventing substrate inhibition rather than solely by elevating the turnover number researchgate.net. Molecular dynamic (MD) investigations have proposed that this compound may bind to an exterior AA binding site, thereby preventing substrate inhibition escholarship.org. This mechanism contrasts with inhibitors, which, while also potentially preventing substrate inhibition, also decrease the turnover number researchgate.net.

Future design efforts should aim to develop selective activators that can potentially activate h15-LOX-1 catalysis with a broader range of substrates, such as DHA, to enhance the production of beneficial DHA-derived pro-resolution biomolecules acs.orgacs.org. The identification of a distinct allosteric binding site, independent of known allosteric regulators, is a key principle derived from this compound's activity nih.govacs.orgnih.govacs.orgescholarship.org. Computational approaches, including molecular modeling and docking, can be leveraged to rationalize observed SAR and guide the optimization of new chemical entities targeting this allosteric site. Understanding how molecules binding to the same site can elicit different effects (activation vs. inhibition) is crucial for rational design, with differences in how molecules restrain protein motions and flexibility around the substrate binding site being key distinguishing factors researchgate.net.

Compound List:

this compound

cis-1

trans-1

Advanced Methodologies for Characterization and Elucidation

Spectroscopic and Chromatographic Techniques for Compound Characterization (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a cornerstone in the characterization of Pkumdl_MH_1001. acs.orgescholarship.org Initial analysis revealed that the synthesized compound, previously considered a single entity, is in fact a mixture of two diastereomers: a major trans isomer (88%) and a minor cis isomer (12%). acs.orgresearchgate.netnih.gov

High-performance liquid chromatography (HPLC) methods were developed to separate these isomers. acs.orgresearchgate.net A Dionex UltiMate 3000 UHPLC system equipped with a C18 column was utilized, achieving chromatographic separation of the cis and trans forms, which exhibited distinct retention times of 9.83 minutes and 11.38 minutes, respectively. acs.orgescholarship.orgresearchgate.netuni-saarland.de Mass analysis was subsequently performed using an Orbitrap Velos Pro instrument, which confirmed the parent ion mass-to-charge ratio (m/z) and fragmentation patterns for both diastereomers. acs.orgresearchgate.netuni-saarland.de

Table 1: LC-MS/MS Parameters for this compound Diastereomer Separation This table is interactive. You can sort and filter the data.

| Parameter | Value | Reference |

|---|---|---|

| Chromatography System | Dionex UltiMate 3000 UHPLC | acs.orgescholarship.orgnih.gov |

| Column | C18, MAC-MOD, ACE Excel 5 μm | acs.orgescholarship.orgnih.gov |

| Mobile Phase A | H₂O with 0.1% (v/v) Formic Acid | acs.orgescholarship.orgnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | acs.orgescholarship.orgnih.gov |

| Flow Rate | 1.0 mL/min | acs.orgescholarship.orgnih.gov |

| Mass Spectrometer | Orbitrap Velos Pro | acs.orgresearchgate.net |

| Ionization Mode | Heated Electrospray Ionization (HESI) | acs.orgnih.gov |

| Parent Ion (m/z) | 429.265 | researchgate.net |

| Retention Time (cis-1) | 9.83 min (12% of mixture) | escholarship.orgresearchgate.netuni-saarland.de |

| Retention Time (trans-1) | 11.38 min (88% of mixture) | escholarship.orgresearchgate.netuni-saarland.de |

Beyond characterizing the compound itself, LC-MS/MS was also employed to analyze the metabolic consequences of its activity in biological systems. drziweidai.com In human whole-blood (HWB) assays, this technique was used to quantify the dynamic changes in various eicosanoids following the activation of 15-LOX by this compound. drziweidai.com These analyses demonstrated that the compound significantly increased the production of 15-HETE and 13-HODE while simultaneously reducing the levels of pro-inflammatory mediators from the 5-LOX and COX pathways, such as Leukotriene B4 (LTB4) and Thromboxane B2 (TXB2). drziweidai.combiocompare.com

Enzymatic Activity Assays (Cell-Free and Cell-Based)

The enzymatic effects of this compound have been extensively profiled using both cell-free and cell-based assay formats. drziweidai.comnih.gov

Cell-Free Assays: In cell-free systems using purified, recombinant human 15-LOX-1, this compound was confirmed as a dose-dependent activator. drziweidai.com Initial studies determined an activation constant (AC₅₀) of 6.8 ± 0.4 μM with a maximum activation of 85%. drziweidai.comrsc.org Subsequent reevaluation of the compound as a cis/trans mixture reported similar potency, with an AC₅₀ of 7.8 ± 1 μM and a more pronounced maximum activation of 240% when using arachidonic acid (AA) as the substrate. researchgate.netguidetopharmacology.org The compound also activated the enzyme's catalysis of linoleic acid (LA) with an AC₅₀ of 5.3 ± 0.7 μM. researchgate.netguidetopharmacology.org Crucially, these assays demonstrated the compound's selectivity; it showed negligible activating or inhibitory effects on other key enzymes in the arachidonic acid cascade, including COX-1/COX-2 and 5-LOX, confirming its specificity for 15-LOX. researchgate.netdrziweidai.comresearchgate.net

Cell-Based Assays: To assess the compound's activity in a more physiologically relevant environment, human whole-blood (HWB) and human polymorphonuclear leukocytes (PMNs) assays were performed. drziweidai.com These cell-based experiments confirmed that this compound could activate 15-LOX within a cellular context, leading to a significant shift in the arachidonic acid metabolic network. drziweidai.commdpi.com Incubation with this compound resulted in a 33% increase in the 15-LOX product 15-HETE and a 95% increase in 13-HODE. drziweidai.comacs.org Concurrently, it caused a 52% reduction in the 5-LOX product LTB4 and a 27% reduction in the COX pathway product TXB2. drziweidai.combiocompare.com These results from cell-based assays validated the anti-inflammatory potential of activating 15-LOX with this compound. drziweidai.com

Table 2: Enzymatic Activity of this compound on 15-LOX-1 (Cell-Free) This table is interactive. You can sort and filter the data.

| Substrate | Parameter | Value | Reference |

|---|---|---|---|

| Arachidonic Acid (AA) | AC₅₀ | 6.8 ± 0.4 μM | drziweidai.com |

| Arachidonic Acid (AA) | Max Activation | 85% | drziweidai.com |

| Arachidonic Acid (AA) | AC₅₀ | 7.8 ± 1 μM | researchgate.netguidetopharmacology.org |

| Arachidonic Acid (AA) | Max Activation | 240% | researchgate.netguidetopharmacology.org |

| Linoleic Acid (LA) | AC₅₀ | 5.3 ± 0.7 μM | researchgate.netguidetopharmacology.org |

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure molecular interactions in real-time without the need for labels. nih.govnih.gov This method was employed to quantitatively assess the direct binding of this compound to its target enzyme, 15-LOX. drziweidai.com The experiments demonstrated that this compound binds to 15-LOX in a concentration-dependent manner. drziweidai.com By analyzing the binding response curves, the equilibrium dissociation constant (KD) was determined to be 3.9 ± 0.1 μM. drziweidai.comrsc.orgguidetopharmacology.orgguidetoimmunopharmacology.org This KD value provides a quantitative measure of the binding affinity between the compound and the enzyme, and its consistency with the AC₅₀ value from enzymatic assays further validates this compound as a direct and true binder of 15-LOX. drziweidai.com

Site-Directed Mutagenesis for Allosteric Site Validation

To confirm that this compound binds to the computationally predicted allosteric site and not the active site, site-directed mutagenesis studies were conducted. drziweidai.com This technique involves creating specific mutations in the protein's amino acid sequence to probe the function of individual residues. Based on molecular docking models, key residues within the predicted allosteric pocket were identified and mutated. drziweidai.comdrziweidai.com

Specifically, three single mutations (R242A, E275A, and D277A) and one double mutation (F435A/S440A) were introduced into the 15-LOX enzyme. drziweidai.com The enzymatic activity of these mutants and their response to this compound were then tested. drziweidai.com The results were compelling: the 15-LOX-activating ability of this compound was dramatically reduced for the R242A mutant and completely abolished for the D277A mutant. drziweidai.comnih.gov

Table 3: Effect of 15-LOX Mutations on this compound Activity This table is interactive. You can sort and filter the data.

| 15-LOX Variant | EC₅₀ (μM) | Maximum Activation (%) | Reference |

|---|---|---|---|

| Wild-Type | 6.8 ± 0.4 | 85 | drziweidai.comnih.gov |

| R242A Mutant | 51 ± 7 | 400 | drziweidai.comnih.gov |

| D277A Mutant | No Activation | N/A | drziweidai.comnih.gov |

The altered response of these mutants to the compound, particularly the loss of activation, strongly suggests that residues like R242 and D277 are critical for the binding of this compound. drziweidai.comnih.gov These findings provide robust experimental validation for the location of the allosteric binding site predicted by computational methods. drziweidai.com

Advanced Computational Modeling and Simulation Techniques

Computational approaches were integral to the discovery and mechanistic understanding of this compound, from its initial identification to the detailed elucidation of its allosteric effects. drziweidai.comdrziweidai.com

This compound was discovered through a computational strategy that combined allosteric site prediction with virtual screening. drziweidai.comnih.gov An information-based method (MutInf) and a cavity detection program (CAVITY) were first used to identify a previously unknown potential allosteric site on the 15-LOX enzyme. drziweidai.com

With this target site defined, a two-step molecular docking-based virtual screening was performed on the SPECS compound database. drziweidai.comacs.org This process computationally "docked" thousands of small molecules into the predicted allosteric pocket to estimate their binding affinity and pose. drziweidai.comnih.gov this compound was one of 175 compounds selected from this screening for experimental testing, where it was ultimately identified as a novel activator. drziweidai.com Further docking studies were used to generate binding models, which suggested that this compound formed specific hydrogen bonds within the allosteric site—bonds that were predicted to be lost upon mutation of residues like R242 and D277, consistent with the site-directed mutagenesis data. drziweidai.comnih.gov

To understand how binding at the allosteric site leads to enzyme activation, molecular dynamics (MD) simulations coupled with Principal Component Analysis (PCA) were employed. drziweidai.com MD simulations provide a dynamic view of the protein's atomic movements over time, while PCA is a statistical method used to distill these complex, high-dimensional motions into a few key "principal components" that describe the most significant collective movements of the protein structure. uni-saarland.deresearchgate.netnih.gov

Allosteric Site Prediction Algorithms

The identification of allosteric sites, which are distinct from the enzyme's active site, is a critical step in the discovery of novel modulators of protein function. For the compound this compound, computational algorithms played a pivotal role in predicting and validating its binding to an allosteric site on 15-lipoxygenase (15-LOX). drziweidai.comguidetopharmacology.orgnih.gov These methods are broadly categorized into sequence-based and structure-based approaches. plos.org

Various computational strategies have been developed to pinpoint these regulatory pockets. nih.govnih.gov Some methods identify potential allosteric sites without necessarily considering their communication with the active (orthosteric) site. nih.gov Others focus on elucidating the communication pathways between the orthosteric and allosteric sites. nih.gov Techniques range from molecular dynamics simulations and normal mode analyses to graph theory and machine learning. nih.gov

In the investigation of this compound, a rational strategy for allosteric site identification was employed. drziweidai.com This involved the use of algorithms like MutInf, which identifies highly correlated residue couples, and CAVITY, a program that detects pockets on the protein surface. drziweidai.comecu.edu These predictions were further substantiated by molecular docking studies. drziweidai.com

Research Findings in Allosteric Site Prediction for this compound

The application of these predictive algorithms led to the discovery of a novel allosteric site on 15-LOX. guidetopharmacology.orgnih.gov Docking studies suggested a specific binding mode for this compound within this predicted pocket. drziweidai.com To experimentally validate these computational predictions, site-directed mutagenesis was performed on key residues within the predicted allosteric site. drziweidai.com

Mutations of specific residues, such as R242A and D277A, dramatically reduced the activating effect of this compound on 15-LOX, providing strong evidence that the compound binds to the predicted allosteric site. drziweidai.com For instance, the EC50 value for this compound with the R242A mutant was significantly higher (51 ± 7 μM) compared to the wild-type enzyme (6.8 ± 0.4 μM). drziweidai.com The D277A mutation resulted in a complete loss of activation by the compound. drziweidai.com

Further studies have reevaluated the interaction of this compound with 15-LOX, confirming that it binds to a distinct activation site. researchgate.netacs.org Molecular dynamics simulations have also been employed to understand the underlying mechanism of allostery, demonstrating how both activators and inhibitors can prevent the enzyme from adopting inactive conformations. drziweidai.com

More recent research has utilized advanced computational models, such as deep self-normalizing convolutional neural networks, to predict compound-pathway interactions and further elucidate the mechanisms of action for allosteric modulators like this compound. nih.gov These predictive algorithms support an interaction model associated with ferroptosis for certain compounds that bind to the same allosteric site. nih.gov

The successful identification of the allosteric binding site for this compound underscores the power of computational algorithms in modern drug discovery, enabling the rational design and discovery of novel allosteric modulators.

Interactive Data Table: this compound and 15-LOX Mutant Activity

| Mutant | EC50 (μM) | Maximum Activation (%) | Reference |

| Wild-type 15-LOX | 6.8 ± 0.4 | 85 | drziweidai.com |

| R242A | 51 ± 7 | 400 | drziweidai.com |

| D277A | No activation | - | drziweidai.com |

Future Research Directions and Therapeutic Implications

Elucidating the Broader Biological Roles of h15-LOX-1 Activation

Human 15-lipoxygenase-1 is a crucial enzyme involved in the biosynthesis of specialized pro-resolving mediators (SPMs), which actively orchestrate the resolution of inflammation. nih.govnih.gov Historically, much of the pharmacological focus on lipoxygenases (LOXs) has been on inhibition to reduce pro-inflammatory molecules. nih.govnih.gov However, the emerging understanding of h15-LOX-1's role in producing anti-inflammatory and pro-resolving lipid mediators provides a strong rationale for the development of enzyme activators. nih.govnih.govresearchgate.net

The availability of a selective activator like Pkumdl_MH_1001 is critical for dissecting the specific functions of h15-LOX-1. The enzyme is implicated in a variety of biological contexts, including inflammation and cancer-related processes. researchgate.net By selectively activating h15-LOX-1, researchers can study its downstream effects in various cell types and tissues, helping to map its contribution to both health and disease. For instance, studies have shown that this compound can increase the concentration of h15-LOX-1 products in whole blood, demonstrating its utility in a complex biological environment. escholarship.orgacs.org This allows for a more precise understanding of the enzyme's role, distinct from other LOX isoforms like h5-LOX, h12-LOX, and h15-LOX-2, against which this compound is inactive. nih.govnih.gov

Development of Next-Generation Selective Allosteric Modulators

This compound represents a significant proof-of-concept in the allosteric activation of h15-LOX-1. Allosteric modulators offer potential therapeutic advantages over traditional orthosteric ligands, as they can provide more nuanced control over enzyme activity, often with greater selectivity and a lower risk of off-target effects. nih.govmdpi.com They work by binding to a site distinct from the active site, inducing conformational changes that modulate the enzyme's function. researchgate.net

However, research has revealed specific limitations of this compound that guide the development of next-generation modulators. A key finding is its substrate-dependent activity. While this compound effectively activates h15-LOX-1 catalysis with arachidonic acid (AA) and linoleic acid (LA), it fails to do so with docosahexaenoic acid (DHA). nih.govnih.gov This is a critical distinction, as DHA is the precursor to potent pro-resolving mediators such as resolvins and protectins.

Future work is therefore aimed at designing novel activators capable of enhancing h15-LOX-1 catalysis with DHA. nih.gov The development of such compounds could provide a powerful therapeutic strategy to boost the body's natural inflammation-resolving pathways. The structural and mechanistic insights gained from studying this compound provide a valuable blueprint for the rational design of these improved allosteric modulators. researchgate.net

| Substrate | AC₅₀ (μM) | Maximum Activation (Aₘₐₓ) | Activation Observed |

|---|---|---|---|

| Arachidonic Acid (AA) | 7.8 ± 1 | 240% | Yes |

| Linoleic Acid (LA) | 5.3 ± 0.7 | 98% | Yes |

| Docosahexaenoic Acid (DHA) | N/A | N/A | No |

Integration of this compound Research into Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems, viewing the whole as greater than the sum of its parts. nih.gov Lipid metabolism, in particular, is a highly complex and interconnected network. nih.govresearchgate.net Lipidomics, the large-scale study of lipids, is a key component of systems biology, and tools that can perturb specific nodes in these networks are invaluable. nih.gov

This compound serves as a precise tool for such approaches. By selectively activating h15-LOX-1, it allows researchers to introduce a specific perturbation into the lipid mediator network and observe the system-wide consequences. escholarship.org When this compound is introduced to human whole blood, it increases the levels of 15-LOX products while reducing the production of pro-inflammatory mediators. acs.org This demonstrates how activating a single enzyme can shift the balance of a complex metabolic network. Integrating data from such experiments into computational and genome-scale metabolic models can enhance the predictive accuracy of these models and provide a more holistic understanding of lipid signaling in health and disease. escholarship.orgresearchgate.net

Exploration of this compound as a Mechanistic Probe for Biological Processes

Beyond its potential therapeutic implications, this compound is a valuable mechanistic probe for understanding the fundamental principles of enzyme regulation. researchgate.net It has been used to investigate the molecular mechanism of allosteric regulation in 15-LOX, helping to explain how molecules binding to the same allosteric site can produce opposite effects (activation versus inhibition). researchgate.net

Studies using this compound have confirmed that it binds to a distinct activation site, separate from the binding sites of other allosteric effectors like 12S-HETE and 14S-HpDHA. nih.govnih.gov Its high selectivity allows researchers to isolate the activity of h15-LOX-1 from other LOX isoforms, which is crucial for studying its specific role in complex cellular processes. nih.govnih.gov The compound's substrate-specific activation also provides a tool to probe the structural and dynamic differences in how h15-LOX-1 accommodates various fatty acids like AA and DHA, shedding light on the intricacies of enzyme-substrate interactions. nih.govescholarship.org

Q & A

Q. What is the primary mechanism of action of PKUMDL_MH_1001 as a modulator of 15-lipoxygenase (15-LOX)?

this compound acts as an allosteric regulator of 15-LOX, binding to a distinct site that alters enzyme activity without competing with the substrate-binding pocket. This mechanism was confirmed through mutagenesis experiments and structural analysis, which identified key residues critical for its binding . Methodologically, researchers should employ X-ray crystallography or cryo-EM to resolve binding conformations and use kinetic assays to measure changes in catalytic efficiency.

Q. How can researchers design experiments to validate the allosteric modulation of 15-LOX by this compound?

Experimental design should include:

- Mutagenesis studies targeting residues in the predicted allosteric pocket to disrupt binding.

- Enzyme kinetics assays comparing wild-type and mutant 15-LOX activity in the presence of this compound.

- Competitive binding assays using known active-site inhibitors to rule out orthosteric effects. Refer to for prior validation methods and structural insights.

Q. What are the standard methodologies for synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Rational drug design approaches, such as molecular docking and pharmacophore modeling, are used to generate analogs. Synthetic routes typically involve iterative modifications to the core scaffold, followed by purification (e.g., HPLC) and characterization (e.g., NMR, mass spectrometry) .

Advanced Research Questions

Q. How can contradictory data on this compound’s activation/inhibition effects across studies be resolved?

Contradictions may arise from differences in enzyme isoforms (e.g., 15-LOX-1 vs. 15-LOX-2) or assay conditions (e.g., pH, cofactors). To address this:

- Standardize experimental protocols (e.g., buffer composition, enzyme source).

- Perform dose-response curves across multiple replicates.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities under varying conditions. Cross-reference findings with prior work (e.g., ) and apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational strategies are recommended for identifying novel allosteric pockets in 15-LOX for further drug discovery?

Advanced methods include:

- Molecular dynamics simulations to detect transient pockets.

- Conserved residue analysis to identify evolutionarily stable sites.

- Deep learning models (e.g., AlphaFold) to predict tertiary structure flexibility. highlights a newly predicted allosteric pocket, validated via mutational studies, which could serve as a template for future work.

Q. How can this compound’s role in ferroptosis be experimentally dissected from its anti-inflammatory effects?

- Use gene knockout models (e.g., 15-LOX−/− cells) to isolate ferroptosis pathways.

- Measure lipid peroxidation markers (e.g., malondialdehyde) alongside cytokine profiling.

- Employ single-cell RNA sequencing to identify transcriptomic changes specific to ferroptosis vs. inflammation. emphasizes the compound’s dual-pathway relevance, necessitating multi-omics integration.

Methodological and Data Analysis Challenges

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Mixed-effects models to account for variability between cell batches.

- Bootstrapping to estimate confidence intervals for EC50/IC50 values.

- Principal component analysis (PCA) to reduce dimensionality in high-throughput datasets. Ensure transparency by adhering to guidelines in for reporting uncertainties and raw data handling.

Q. How can researchers ensure reproducibility when studying this compound in different laboratory settings?

- Share detailed protocols via platforms like protocols.io .

- Use reference standards (e.g., commercially available 15-LOX inhibitors) as internal controls.

- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Ethical and Collaborative Considerations

Q. What ethical guidelines apply when sharing this compound-related data with external collaborators?

Q. How can interdisciplinary teams optimize分工 for this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.